Sulforaphene
Overview
Description
Sulforaphene is an isothiocyanate compound derived from cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. It is known for its potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties. This compound is chemically similar to sulforaphane, another well-studied isothiocyanate, but it has unique properties that make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforaphene can be synthesized through the enzymatic hydrolysis of glucoraphanin, a glucosinolate found in cruciferous vegetables. The enzyme myrosinase catalyzes this reaction, converting glucoraphanin into this compound. This process typically occurs when the plant tissue is damaged, such as during chopping or chewing .
Industrial Production Methods
Industrial production of this compound involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis using myrosinase. Advanced extraction techniques, such as high hydrostatic pressure extraction, solid-phase extraction, and microwave-assisted extraction, are employed to increase the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Sulforaphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various this compound derivatives depending on the nucleophile used
Scientific Research Applications
Sulforaphene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, diabetes, and inflammatory diseases.
Industry: Utilized in the development of functional foods and nutraceuticals .
Mechanism of Action
Sulforaphene exerts its effects through multiple mechanisms:
Anticancer: Induces apoptosis, inhibits cell proliferation, and arrests the cell cycle in cancer cells.
Anti-inflammatory: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antioxidant: Activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of antioxidant enzymes .
Comparison with Similar Compounds
Sulforaphene is often compared with other isothiocyanates such as sulforaphane and phenethyl isothiocyanate. While all these compounds share similar health benefits, this compound is unique in its specific molecular targets and pathways. For example, this compound has shown distinct effects on the p53 signaling pathway and estrogen signaling pathway, which are not as prominently affected by sulforaphane .
Similar Compounds
Sulforaphane: Another isothiocyanate with well-documented anticancer and antioxidant properties.
Phenethyl isothiocyanate: Known for its anticancer effects, particularly in preventing liver carcinoma.
This compound’s unique properties and mechanisms of action make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJFQMGPDVOQE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-95-0, 2404-46-8 | |
Record name | Sulforaphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(E)-Sulforaphene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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